(2S,3R)-2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine (2S,3R)-2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine
Brand Name: Vulcanchem
CAS No.: 2219376-30-2
VCID: VC7537320
InChI: InChI=1S/C11H15FN2/c1-14-7-6-10(13)11(14)8-2-4-9(12)5-3-8/h2-5,10-11H,6-7,13H2,1H3/t10-,11+/m0/s1
SMILES: CN1CCC(C1C2=CC=C(C=C2)F)N
Molecular Formula: C11H15FN2
Molecular Weight: 194.25 g/mol

(2S,3R)-2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine

CAS No.: 2219376-30-2

Cat. No.: VC7537320

Molecular Formula: C11H15FN2

Molecular Weight: 194.25 g/mol

* For research use only. Not for human or veterinary use.

(2S,3R)-2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine - 2219376-30-2

Specification

CAS No. 2219376-30-2
Molecular Formula C11H15FN2
Molecular Weight 194.25 g/mol
IUPAC Name (2R,3S)-2-(4-fluorophenyl)-1-methylpyrrolidin-3-amine
Standard InChI InChI=1S/C11H15FN2/c1-14-7-6-10(13)11(14)8-2-4-9(12)5-3-8/h2-5,10-11H,6-7,13H2,1H3/t10-,11+/m0/s1
Standard InChI Key PGLORIOSCWIJBZ-WDEREUQCSA-N
Isomeric SMILES CN1CC[C@@H]([C@H]1C2=CC=C(C=C2)F)N
SMILES CN1CCC(C1C2=CC=C(C=C2)F)N
Canonical SMILES CN1CCC(C1C2=CC=C(C=C2)F)N

Introduction

(2S,3R)-2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine is a chemical compound with a pyrrolidine backbone, featuring a fluorophenyl substituent at the 2-position and a methyl group at the 1-position. This compound is of interest in medicinal chemistry due to its structural similarity to other biologically active molecules.

Biological Activity

(2S,3R)-2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine is structurally similar to compounds that have been investigated for their potential as phosphodiesterase inhibitors. Phosphodiesterase inhibitors are of interest in treating conditions such as cognitive disorders and other neurological diseases by modulating cyclic nucleotide levels.

Safety and Handling

  • Toxicity: The compound is classified as harmful if swallowed and causes skin irritation, as indicated by PubChem warnings H302 and H315, respectively .

  • Handling: Due to its potential toxicity, handling should be done with caution, using appropriate protective equipment.

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
(2S,3R)-2-(4-Fluorophenyl)-1-methylpyrrolidin-3-aminePyrrolidine with a fluorophenyl groupPotential PDE inhibition
(2R,3S)-2-(3,4-Difluorophenyl)-1-methylpyrrolidin-3-aminePyrrolidine with a difluorophenyl groupInvestigated as a PDE9 inhibitor
(2S,3R)-2-(5-Fluoro-2-pyridyl)-1-methylpyrrolidin-3-aminePyrrolidine with a pyridyl substituentInvestigated for neuroprotective effects

These compounds illustrate how variations in substituents can influence biological activity and pharmacokinetics.

Future Research Directions

Given its structural similarity to known biologically active compounds, (2S,3R)-2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine is a candidate for further research in pharmacology. Studies focusing on its binding affinity to various biological targets and its potential therapeutic applications would be valuable.

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